molecular formula C8H9N3O4S B2580629 Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide CAS No. 379236-73-4

Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide

Cat. No.: B2580629
CAS No.: 379236-73-4
M. Wt: 243.24
InChI Key: LSSANXLIRGPDIJ-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide is a useful research compound. Its molecular formula is C8H9N3O4S and its molecular weight is 243.24. The purity is usually 95%.
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Scientific Research Applications

Diuretic Agents

A study describes the synthesis and evaluation of a new class of diuretic agents derived from the pyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxide ring system. This research highlights the importance of substituent's nature and location on the heterocycle for activity, leading to a novel synthetic methodology for selectively introducing desired substituents. This approach identified compounds with significant diuretic properties (Goya et al., 1992).

Anticonvulsant Activity

Another research focus is on the anticonvulsant activity of substituted 1,3,4-thiadiazoles. This study synthesized a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, leading to compounds with potent anticonvulsant properties without sedation, ataxia, or lethality. This positions certain thiadiazoles as a new class of anticonvulsant agents (Chapleo et al., 1986).

Molluscicidal Activities

Research into the synthesis and molluscicidal evaluation of new pyrazole, isoxazole, pyridine, pyrimidine, 1,4-thiazine, and 1,3,4-thiadiazine derivatives incorporating benzofuran moiety has been conducted. This led to the identification of compounds with promising molluscicidal activities, offering potential applications in pest control (El-Shehry et al., 2010).

Antimicrobial Activity

A study on the synthesis of some 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines revealed their antimicrobial activity. This research expands the potential of heterocyclic compounds in developing new antimicrobial agents (El-Mariah et al., 2006).

Properties

IUPAC Name

methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c1-15-8(12)6-7-10-16(13,14)5-4-11(7)3-2-9-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSANXLIRGPDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60%, 2.0 g) in dry THF (100 mL) were added under ice-cooling methyl 3-aminopyrazine-2-carboxylate (1.53 g) and 2-chloroethanesulfonyl chloride (2.1 mL), and the mixture was stirred at room temperature overnight. To the reaction mixture was added 2-chloroethanesulfonyl chloride (2.1 mL), and the mixture was stirred at room temperature for 3 days. 2-Chloroethanesulfonyl chloride (2.1 mL) was added, and the mixture was stirred at room temperature for 3 days. The reaction mixture was added dropwise to aqueous sodium hydrogen carbonate (15.1 g) solution (400 mL) under ice-cooling, and the mixture was stirred at the same temperature for 1 hr. The precipitated was collected by filtration, washed successively with water and a small amount of methanol, and dried to give the title compound (1.62 g) as a pale-yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
15.1 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
400 mL
Type
reactant
Reaction Step Five

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